molecular formula C18H20N6 B2391465 11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 879564-83-7

11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2391465
CAS No.: 879564-83-7
M. Wt: 320.4
InChI Key: USNHABAPXZABBJ-UHFFFAOYSA-N
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Description

8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple fused rings, including imidazole and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the imidazole ring can be achieved through the reaction of glyoxal and ammonia, followed by subsequent steps to introduce the pyrimidine and pyrazole rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial in cell growth, proliferation, and survival, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine apart is its multi-fused ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and application purposes.

Properties

IUPAC Name

11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-5-6-14-10-15(23-8-7-19-13(23)4)24-18(21-14)16-11(2)9-12(3)20-17(16)22-24/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNHABAPXZABBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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